molecular formula C8H11ClN2O2S B2645959 4-Chloro-2,5-dimethylbenzenesulfonohydrazide CAS No. 219688-94-5

4-Chloro-2,5-dimethylbenzenesulfonohydrazide

Cat. No.: B2645959
CAS No.: 219688-94-5
M. Wt: 234.7
InChI Key: DQBLKJSFJAFTAG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylbenzenesulfonohydrazide (CAS: 221030-92-8) is a sulfonohydrazide derivative characterized by a benzene ring substituted with chlorine, two methyl groups, and a sulfonohydrazide functional group (-SO₂-NH-NH₂). Its molecular formula is C₈H₁₀ClN₃O₂S, with a molecular weight of 255.76 g/mol. The compound’s structure combines electrophilic (chlorine) and sterically hindering (methyl) substituents, making it a versatile intermediate in organic synthesis, particularly in the formation of sulfonamides or hydrazone derivatives.

Properties

IUPAC Name

4-chloro-2,5-dimethylbenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-5-4-8(14(12,13)11-10)6(2)3-7(5)9/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLKJSFJAFTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2,5-dimethylbenzenesulfonohydrazide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-2,5-dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Chloro-2,5-dimethylbenzenesulfonohydrazide has shown promise in the development of anticancer agents. Research indicates that hydrazone derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in breast and lung cancer models, suggesting potential for further development as anticancer drugs .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Property Activity Target Organism
AnticancerCytotoxicityBreast Cancer Cells
AntimicrobialInhibition of bacterial growthStaphylococcus aureus

Agrochemicals

This compound is being explored as a potential herbicide. Studies have indicated that compounds with similar structures can inhibit the growth of various weeds by interfering with photosynthesis and other metabolic pathways . This aspect is crucial for developing environmentally friendly agricultural practices.

Material Science

In material science, the compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating sulfonamide groups into polymer matrices can improve their resistance to degradation under extreme conditions .

Application Effect Material Type
Polymer SynthesisEnhanced thermal stabilityPolymeric materials

Case Study 1: Anticancer Research

A recent study focused on synthesizing novel hydrazone derivatives from this compound and evaluating their anticancer properties against human tumor cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-2,5-dimethylbenzenesulfonyl chloride

  • CAS : 88-49-3
  • Molecular Formula : C₈H₈Cl₂O₂S
  • Molecular Weight : 239.12 g/mol
  • Key Features :
    • Replaces the hydrazide (-NH-NH₂) group with a reactive sulfonyl chloride (-SO₂Cl).
    • Melting point: 48–50°C .
    • Widely used as a precursor for sulfonamide synthesis due to its high reactivity toward amines.

Comparison: The sulfonyl chloride derivative is more reactive in nucleophilic substitution reactions, whereas the sulfonohydrazide’s hydrazine moiety enables condensation reactions (e.g., with carbonyl compounds). The hydrazide’s discontinued status suggests challenges in stability or synthesis compared to the sulfonyl chloride.

Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl

  • CAS : 118-89-8
  • Molecular Formula : C₆H₆Cl₂N₂O₃S
  • Molecular Weight : 257.09 g/mol
  • Key Features :
    • Contains two chlorine substituents and a hydrazinyl group (-NH-NH₂) but lacks methyl groups.
    • Simpler aromatic system with fewer steric effects.

However, the dichloro substitution may lower solubility in polar solvents compared to the dimethyl analogue.

4-Chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

  • Molecular Formula : C₁₄H₉Br₂ClN₂O₃
  • Molecular Weight : 487.50 g/mol
  • Key Features :
    • Incorporates bromine and hydroxyl groups on the phenyl ring, creating a polyhalogenated structure .
    • The hydrazone linkage (-NH-N=CH-) enables coordination chemistry applications.

Comparison: The additional bromine and hydroxyl groups enhance electron-withdrawing effects and hydrogen-bonding capacity, making this compound suitable for metal chelation or pharmaceutical intermediates. In contrast, 4-Chloro-2,5-dimethylbenzenesulfonohydrazide’s methyl groups prioritize steric effects over electronic modulation.

4-Chloro-2,5-dimethoxyaniline

  • Molecular Formula: C₈H₁₀ClNO₂
  • Molecular Weight : 187.62 g/mol
  • Key Features :
    • Methoxy (-OCH₃) groups replace methyl groups, increasing electron-donating effects .

Comparison: Methoxy groups improve solubility in polar solvents but reduce thermal stability compared to methyl substituents. The absence of a sulfonohydrazide group limits its utility in condensation reactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound 221030-92-8 C₈H₁₀ClN₃O₂S 255.76 Sulfonohydrazide Discontinued; synthesis intermediate
4-Chloro-2,5-dimethylbenzenesulfonyl chloride 88-49-3 C₈H₈Cl₂O₂S 239.12 Sulfonyl chloride Precursor for sulfonamides; mp 48–50°C
Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl 118-89-8 C₆H₆Cl₂N₂O₃S 257.09 Hydrazinyl, dichloro Reactive in electrophilic substitutions
4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide - C₁₄H₉Br₂ClN₂O₃ 487.50 Hydrazone, polyhalogenated Metal chelation; pharmaceutical use
4-Chloro-2,5-dimethoxyaniline - C₈H₁₀ClNO₂ 187.62 Methoxy, amine Solubility in polar solvents

Biological Activity

4-Chloro-2,5-dimethylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10ClN3O2S
  • Molecular Weight : 235.7 g/mol

This compound contains a chloro group, which is known to enhance biological activity in various chemical classes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against several bacterial strains, demonstrating significant effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLWeak
Mycobacterium tuberculosis16 µg/mLStrong

The compound exhibited strong activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research conducted on various cancer cell lines indicated significant cytotoxic effects.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Activity Level
SNB-19 (Glioblastoma)10High
NCI-H460 (Lung Cancer)15Moderate
MCF-7 (Breast Cancer)20Moderate
A549 (Lung Adenocarcinoma)25Low

The compound demonstrated an IC50 value of 10 µM against glioblastoma cells, indicating high potency and potential for further development as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics.
  • Case Study on Cancer Cell Lines :
    Research involving the treatment of glioblastoma cell lines with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential use in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2,5-dimethylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of sulfonyl chlorides with hydrazine hydrate. A validated protocol involves reacting 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (CAS 88-49-3) with hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4 hours. The product is isolated by solvent evaporation and filtration without further purification, yielding >90% purity .
  • Key Parameters :
ParameterOptimal Condition
SolventChloroform
Temperature0°C (initial), RT (reaction)
Hydrazine molar ratio4:1 (excess)
Reaction time4 hours

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify sulfonamide N–H stretches (~3250 cm⁻¹) and S=O vibrations (~1350–1160 cm⁻¹).
  • NMR : Use 1H^1 \text{H}-NMR to confirm hydrazide NH2_2 protons (~8–9 ppm) and aromatic protons (6.5–7.5 ppm). 13C^{13} \text{C}-NMR resolves sulfonyl carbons (~120–130 ppm).
  • X-ray Crystallography : For structural elucidation, employ single-crystal X-ray diffraction (CCDC deposition recommended) combined with DFT calculations to validate bond lengths and angles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives by substituting the hydrazide group with aldehydes (e.g., substituted benzaldehydes) to create Schiff bases. Test antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Dose-Response Analysis : Use microdilution methods to determine minimum inhibitory concentrations (MICs) and compare with control compounds. Statistical validation (e.g., ANOVA) is critical for reproducibility .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic substitutions.
  • Reaction Path Search : Utilize software (e.g., GRRM, Gaussian) to simulate intermediates and optimize reaction pathways. For example, predict regioselectivity in electrophilic aromatic substitutions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonohydrazide derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity, bacterial strain variability).
  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls to isolate compound-specific effects .

Q. How does the hydrolytic stability of this compound vary under different pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor degradation via HPLC under acidic (pH 2–4), neutral (pH 7), and basic (pH 10–12) conditions. Hydrolysis rates increase in basic media due to nucleophilic attack on the sulfonamide group.
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or use anhydrous solvents to mitigate degradation .

Experimental Design and Optimization

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?

  • Methodological Answer :
  • 2k^k Factorial Design : Vary factors like temperature (20–40°C), solvent polarity (chloroform vs. ethanol), and stoichiometry (1:1 to 1:4 hydrazine ratio). Analyze main effects and interactions using response surface methodology (RSM).
  • Case Study : A 23^3 design reduced reaction time by 30% while maintaining >85% yield .

Data Management and Reproducibility

Q. How can chemical software enhance data integrity in studies involving sulfonohydrazides?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document reaction parameters and spectral data.
  • Cheminformatics Tools : Apply KNIME or RDKit to automate data curation and detect outliers in biological assay datasets .

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